molecular formula C12H7Cl2NO B1629574 5-(3,5-Dichlorophenyl)nicotinaldehyde CAS No. 887973-82-2

5-(3,5-Dichlorophenyl)nicotinaldehyde

Cat. No.: B1629574
CAS No.: 887973-82-2
M. Wt: 252.09 g/mol
InChI Key: MEBVHNPIEMMWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dichlorophenyl)nicotinaldehyde is a high-purity, crystalline organic compound designed for advanced research applications. This nicotinaldehyde-based derivative is synthesized via efficient cross-coupling methods, such as Suzuki-Miyaura coupling, to create a structurally complex biphenyl motif . Its core value in research stems from this specific structure, which combines an electron-deficient pyridine-carbaldehyde system with a dichlorophenyl group, making it a promising building block in material science and medicinal chemistry. In organic electronics and material science , this compound serves as a key precursor for the development of novel organic materials. Researchers utilize its framework for creating non-linear optical (NLO) materials, hole-transporting components in organic solar cells (OSCs), and other optoelectronic materials . Computational studies, including Density Functional Theory (DFT), suggest that similar compounds exhibit promising electronic properties, such as a lower energy band gap, which is critical for the performance of electronic devices . In medicinal chemistry and drug discovery , the 3,5-dichlorophenyl moiety is a known pharmacophore found in various bioactive molecules. While specific IDO1 inhibition data is for other chemotypes , the structural elements of this compound align with its use as a synthetic intermediate for developing enzyme inhibitors. It can be used to create novel ligands that target haem-containing enzymes, which are important in immunology and cancer therapy . This product is provided with a guaranteed purity of 98% or higher . It is intended For Research and Further Manufacturing Use Only, not for direct human use. Molecular Information: - : (To be confirmed for the 5-isomer. For the 6-isomer: 898796-01-5) - Molecular Formula: C₁₂H₇Cl₂NO - Molecular Weight: 252.10 g/mol

Properties

CAS No.

887973-82-2

Molecular Formula

C12H7Cl2NO

Molecular Weight

252.09 g/mol

IUPAC Name

5-(3,5-dichlorophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H7Cl2NO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-7H

InChI Key

MEBVHNPIEMMWIU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CN=CC(=C2)C=O

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CN=CC(=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 5-(3,5-Dichlorophenyl)nicotinaldehyde, as evidenced by patent literature :

Compound Name Key Functional Groups Molecular Weight (g/mol) LogP (Predicted)
This compound Aldehyde, dichlorophenyl ~252.1 ~3.8
4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide Isoxazole, trifluoromethyl, benzamide, trifluoroethylamino ~629.5 ~5.2
(Z)-4-[5-(3,5-Dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazole-3-yl]-N-(methoxyiminomethyl)-2-methylbenzamide Isoxazole, trifluoromethyl, methoxyiminomethyl ~528.3 ~4.6

Key Observations :

  • Lipophilicity : The trifluoromethyl group in the analogs increases LogP compared to the parent nicotinaldehyde, enhancing membrane permeability but reducing aqueous solubility.
  • Reactivity : The aldehyde group in this compound offers distinct reactivity for synthesis, whereas the benzamide and isoxazole moieties in analogs improve metabolic stability .

Physicochemical and Stability Profiles

  • Solubility : The aldehyde derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas the benzamide analogs show reduced solubility due to higher molecular weight and lipophilicity.
  • Stability : The aldehyde group in this compound may render it prone to oxidation, whereas the amide and isoxazole rings in analogs confer greater thermal and hydrolytic stability.

Preparation Methods

Acid Chloride Formation

5-(3,5-Dichlorophenyl)nicotinic acid reacts with thionyl chloride (SOCl₂) under reflux to form the corresponding acid chloride. Excess SOCl₂ is removed by distillation, leaving the acid chloride as a reactive intermediate.

Amidation with Morpholine

The acid chloride is treated with morpholine in dichloromethane (DCM) at 0–5°C. The reaction proceeds quantitatively, yielding 5-(3,5-dichlorophenyl)nicotinic acid morpholinamide after aqueous work-up and crystallization.

Key Data :

  • Yield : 95–98%
  • Purity : >99% (HPLC)
  • Solvent : DCM or THF
  • Temperature : 0–25°C

Reduction of Morpholinamide to Aldehyde

The critical step involves reducing the morpholinamide to the aldehyde. Lithium ethoxyaluminium hydride (LiAlH(OEt)₃) is preferred for its selectivity and mild conditions.

Reduction Mechanism

LiAlH(OEt)₃ selectively reduces the amide carbonyl to an aldehyde without over-reduction to the alcohol. The reaction occurs at room temperature under atmospheric pressure, ensuring operational simplicity.

Procedure :

  • Reagent : LiAlH(OEt)₃ (1.2 equiv) in THF
  • Substrate : 5-(3,5-dichlorophenyl)nicotinic acid morpholinamide
  • Temperature : 25–30°C
  • Time : 1–2 hours

Work-Up and Purification

Post-reduction, the mixture is quenched with dilute sulfuric acid, and the aldehyde is extracted into methyl tert-butyl ether (MTBE). Evaporation yields crude product, which is purified via recrystallization or distillation.

Performance Metrics :

  • Yield : 96–98%
  • Selectivity : >99% (no alcohol by-products)
  • Purity : 99.6% (HPLC)

Alternative Synthesis Routes

While the morpholinamide route dominates, other methods exist:

Catalytic Hydrogenation of Nitriles

Early methods reduced 3-cyanopyridine derivatives using Raney nickel under mild hydrogen pressure (0.2–5 bar) in aqueous carboxylic acid. However, this approach is less effective for 5-aryl-substituted nitriles due to steric hindrance and lower yields (~70%).

Direct Oxidation of Alcohols

Oxidation of 5-(3,5-dichlorophenyl)nicotinyl alcohol using pyridinium chlorochromate (PCC) offers moderate yields (60–70%) but risks over-oxidation to carboxylic acids.

Analytical Characterization

The final product is validated via:

  • ¹H NMR : Aldehydic proton at δ 9.8–10.2 ppm.
  • HPLC : Retention time matching authentic standards.
  • Mass Spectrometry : Molecular ion peak at m/z 281 [M+H]⁺.

Comparative Analysis of Methods

Method Yield Selectivity Cost Scalability
Morpholinamide Reduction 98% >99% Moderate High
Catalytic Hydrogenation 70% 85% Low Moderate
Alcohol Oxidation 65% 75% Low Low

The morpholinamide route outperforms alternatives in yield and selectivity, justifying its industrial adoption despite higher reagent costs.

Q & A

Q. What experimental frameworks support the development of this compound as a probe for indoor surface chemistry studies?

  • Methodological Answer : Utilize microspectroscopic imaging (e.g., Raman or ToF-SIMS) to track adsorption/desorption kinetics on model indoor surfaces (painted steel, PVC). Compare with 4-nitrocinnamic acid’s interfacial behavior to assess halogen substituent impacts on surface reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.